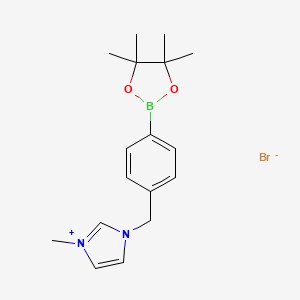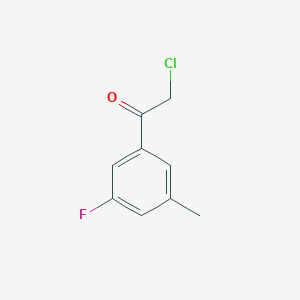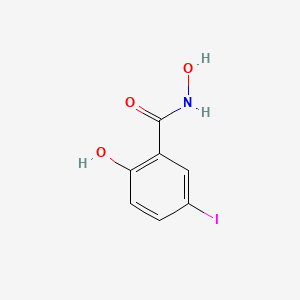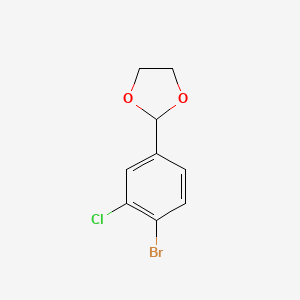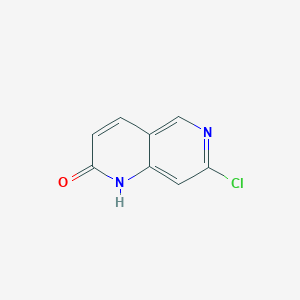
2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6Cl2FO It is a chlorinated ketone that features both chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone typically involves the chlorination of 1-(3-chloro-5-fluorophenyl)ethanone. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C8H6ClFO} + \text{SOCl2} \rightarrow \text{C8H6Cl2FO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding alcohol.
Substitution: The chloro substituents can be replaced by nucleophiles in substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can lead to the formation of methoxy derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: 3-Chloro-5-fluorobenzoic acid.
Reduction: 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanol.
Substitution: 2-Methoxy-1-(3-chloro-5-fluorophenyl)ethanone.
Scientific Research Applications
2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as antimicrobial or anticancer applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3-fluorophenyl)ethanone: Similar structure but lacks the additional chloro substituent.
2-Chloro-1-(4-fluorophenyl)ethanone: The fluoro substituent is positioned differently on the phenyl ring.
2-Chloro-1-(3,4-difluorophenyl)ethanone: Contains an additional fluoro substituent.
Uniqueness
2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interaction with biological molecules. This unique substitution pattern can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-(3-chloro-5-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMGPKPCPNUCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356019.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356024.png)
![1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356035.png)
![1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356040.png)
![1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356042.png)
![1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine](/img/structure/B6356047.png)
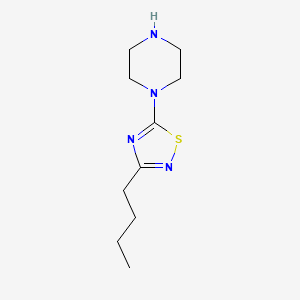
![1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356062.png)
![1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356065.png)
